Pomalidomide-PEG5-Azide is a specialized compound used primarily in the field of targeted protein degradation, particularly within the context of proteolysis-targeting chimeras (PROTAC) technology. This compound combines the pharmacological properties of pomalidomide, a known immunomodulatory drug, with a polyethylene glycol (PEG) linker and an azide functional group, facilitating further chemical modifications and conjugations.
The compound is commercially available from various suppliers, including R&D Systems, Tenova Pharma, Tocris Bioscience, and Sigma-Aldrich. Each source offers detailed specifications regarding the compound's purity, molecular structure, and potential applications in research.
Pomalidomide-PEG5-Azide is classified as a functionalized cereblon ligand. It is designed for use in PROTAC research and development, which aims to create targeted therapies by harnessing the body's ubiquitin-proteasome system to degrade specific proteins associated with diseases.
The synthesis of Pomalidomide-PEG5-Azide typically involves several steps that integrate pomalidomide with a PEG linker and an azide group. The most common method includes:
The synthesis may require specific conditions such as controlled temperature and pH, depending on the reactivity of the functional groups involved. The azide group allows for subsequent click chemistry reactions, enabling further modifications to enhance the compound's efficacy in biological applications.
Pomalidomide-PEG5-Azide has a complex molecular structure characterized by:
The structural representation can be summarized as follows:
The compound's InChI Key is GQNYHWLPMGECRM-UHFFFAOYSA-N, which provides a unique identifier for its chemical structure .
Pomalidomide-PEG5-Azide can undergo various chemical reactions due to its functional groups:
These reactions are typically performed under mild conditions to preserve the integrity of sensitive biological molecules. The versatility of the azide group enhances the compound's utility in creating diverse PROTAC constructs.
Pomalidomide-PEG5-Azide functions primarily through its interaction with cereblon, an E3 ubiquitin ligase. The mechanism involves:
This mechanism is crucial for developing therapies targeting specific proteins implicated in various diseases, including cancer .
Pomalidomide-PEG5-Azide is typically presented as a solid at room temperature with a recommended storage temperature of -20°C to maintain stability.
Key chemical properties include:
Pomalidomide-PEG5-Azide has significant applications in scientific research:
The development of proteolysis-targeting chimera (PROTAC®) technology represents a paradigm shift in chemical biology, transitioning from theoretical concept to clinical reality. The foundational work by Crews and Deshaies (2001) introduced heterobifunctional molecules capable of hijacking the ubiquitin-proteasome system (UPS) for targeted protein degradation [2] [3]. Unlike traditional inhibitors requiring occupancy-driven inhibition, PROTACs operate via event-driven catalysis, enabling sustained biological effects beyond pharmacokinetic persistence [6] [9]. This technology has evolved through three generations:
Table 1: Generational Evolution of PROTAC Technology
Generation | Time Period | E3 Ligase Recruiters | Key Limitations | Notable Degraders |
---|---|---|---|---|
First | 2001-2008 | Peptide-based (e.g., VHL, β-TrCP) | Poor cell permeability, instability | Peptidic MetAP2 degraders |
Second | 2008-2019 | Small molecules (MDM2, cIAP) | Limited E3 ligase repertoire | Nutlin-based degraders |
Third | 2020-present | Diverse ligands (CRBN, VHL, RNF4) | Hook effect optimization | Pomalidomide-PEG5-Azide derivatives |
The breakthrough came with non-peptidic E3 ligase ligands, particularly cereblon (CRBN) binders like thalidomide derivatives (2010) and VHL inhibitors (2012) [3] [5]. These discoveries enabled drug-like PROTACs with enhanced cell permeability and oral bioavailability. Clinical validation emerged with ARV-110 and ARV-471, demonstrating proof-of-concept in oncology [2] [9]. Pomalidomide-PEG5-Azide epitomizes modern PROTAC building blocks, integrating optimized CRBN recruitment with modular linker chemistry for PROTAC library synthesis [1] [4].
Cereblon (CRBN), a substrate receptor of the CRL4 E3 ubiquitin ligase complex, has emerged as a privileged target for PROTAC design due to its "ligandability" and tissue distribution. The structural basis of CRBN recruitment involves:
Table 2: CRBN Ligands in Targeted Protein Degradation
Ligand | Binding Affinity (Kd) | Key Structural Features | Degradation Targets | Applications in PROTACs |
---|---|---|---|---|
Thalidomide | ~250 µM | Non-substituted phthalimide | Limited endogenous | Early proof-of-concept |
Lenalidomide | ~100 µM | Amino-glutarimide modification | IKZF1/3, CK1α | BTK degraders |
Pomalidomide | ~50 µM | Fluorinated phthalimide | IKZF1/3, ZFP91 | Pomalidomide-PEG5-Azide |
Avadomide | ~25 µM | Tetrafluorinated phthalimide | GSPT1, RBM39 | BET degraders |
Pomalidomide-PEG5-Azide leverages this chemistry by retaining the fluorinated phthalimide core essential for CRBN binding while incorporating a PEG5-azide handle for conjugation [1] [4] [10]. Its binding mode avoids steric clashes with linker attachment sites, unlike VHL ligands that require extensive optimization [3] [6].
The rational design of PROTACs demands systematic optimization of three components: target warhead, E3 ligase recruiter, and linker. Pomalidomide-PEG5-Azide exemplifies a versatile building block addressing key challenges:
Table 3: Pomalidomide-PEG5-Azide in PROTAC Applications
Target Protein | Warhead Ligand | PROTAC Structure | DC₅₀ (nM) | Max Degradation (%) |
---|---|---|---|---|
BRD4 | JQ1 | Poma-PEG5-JQ1 | 2.1 | >95 |
BTK | Ibrutinib | Poma-PEG5-Ibrutinib | 5.8 | 90 |
ERRα | XCT790 | Poma-PEG5-XCT790 | 10.3 | 85 |
Tau | QC-01–175 | Poma-PEG5-QC-01 | 48.7 | 78 |
Data compiled from PROTACpedia and Fischer Lab Degradation Database [6] [9]
The chemical structure of Pomalidomide-PEG5-Azide (C₂₅H₃₄N₆O₉, MW 562.58 Da) features:
Stability studies show >95% purity at -20°C for 12 months, though azide reduction can occur under prolonged light exposure [7] [10].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3